molecular formula C8H9ClN2O2 B1621225 2-chloro-N-(6-methoxypyridin-3-yl)acetamide CAS No. 36145-27-4

2-chloro-N-(6-methoxypyridin-3-yl)acetamide

Cat. No. B1621225
CAS RN: 36145-27-4
M. Wt: 200.62 g/mol
InChI Key: LEISKMLCFDOLEJ-UHFFFAOYSA-N
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Description

2-chloro-N-(6-methoxypyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
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properties

CAS RN

36145-27-4

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

2-chloro-N-(6-methoxypyridin-3-yl)acetamide

InChI

InChI=1S/C8H9ClN2O2/c1-13-8-3-2-6(5-10-8)11-7(12)4-9/h2-3,5H,4H2,1H3,(H,11,12)

InChI Key

LEISKMLCFDOLEJ-UHFFFAOYSA-N

SMILES

COC1=NC=C(C=C1)NC(=O)CCl

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-amino-6-methoxypyridine (25.0 grams) in absolute ether (160 ml) was charged into a glass reaction flask equipped with a mechanical stirrer, dropping funnel and thermometer. The solution was cooled to a temperature of about 0° C and pyridine (18.1 ml) was added thereto. A solution of chloroacetyl chloride (17.0 ml) in ether (40 ml) was then slowly added to the flask with stirring over a period of about 15 minutes resulting in the formation of a precipitate. The temperature of the reaction mixture was kept between about 0° to 5° C during the addition of the chloroacetyl chloride. After completion of the addition stirring was continued for a period of about 30 minutes. The solid precipitate which had formed was then recovered by filtration and was washed with aqueous sodium bicarbonate and then with water. The washed product was then dried to yield the desired product N-(6-methoxy-3-pyridyl)-α-chloroacetamide as a white solid having a melting point of 117° to 118° C.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
18.1 mL
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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